molecular formula C10H11ClFNO2 B13079239 Methyl 3-amino-3-(2-chloro-6-fluorophenyl)propanoate CAS No. 1038338-45-2

Methyl 3-amino-3-(2-chloro-6-fluorophenyl)propanoate

Cat. No.: B13079239
CAS No.: 1038338-45-2
M. Wt: 231.65 g/mol
InChI Key: VUTKSGYZZKIRDU-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(2-chloro-6-fluorophenyl)propanoate is an organic compound with the molecular formula C10H11ClFNO2. It is a derivative of propanoic acid and contains both amino and ester functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3-(2-chloro-6-fluorophenyl)propanoate typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(2-chloro-6-fluorophenyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-3-(2-chloro-6-fluorophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(2-chloro-6-fluorophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-3-(2-fluorophenyl)propanoate
  • Methyl 3-amino-3-(2-chlorophenyl)propanoate
  • Methyl 3-amino-3-(2-bromophenyl)propanoate

Uniqueness

Methyl 3-amino-3-(2-chloro-6-fluorophenyl)propanoate is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring. This combination of substituents can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

methyl 3-amino-3-(2-chloro-6-fluorophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO2/c1-15-9(14)5-8(13)10-6(11)3-2-4-7(10)12/h2-4,8H,5,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTKSGYZZKIRDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=C(C=CC=C1Cl)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80655572
Record name Methyl 3-amino-3-(2-chloro-6-fluorophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1038338-45-2
Record name Methyl 3-amino-3-(2-chloro-6-fluorophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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